

Tebupirimfos as an organothiophosphate insecticide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tebupirimfos*

Cat. No.: *B129061*

[Get Quote](#)

An In-depth Technical Guide to **Tebupirimfos**: An Organothiophosphate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos, also known by the synonym phostebupirim, is a synthetic organothiophosphate insecticide developed for soil application, primarily to control soil-dwelling insect pests in corn, including field corn, sweet corn, and popcorn.[1][2][3] As a member of the organophosphate chemical class, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[3][4][5] Classified by the World Health Organization as a Class IA "extremely hazardous" substance, its handling and application require stringent safety measures. This guide provides a comprehensive technical overview of **Tebupirimfos**, covering its chemical properties, mechanism of action, metabolism, toxicology, and relevant experimental and analytical protocols.

Chemical and Physical Properties

Tebupirimfos is an amber-to-brown liquid with low solubility in water but is miscible with many organic solvents.[1][5] Its key chemical identifiers and physical properties are summarized in the table below.

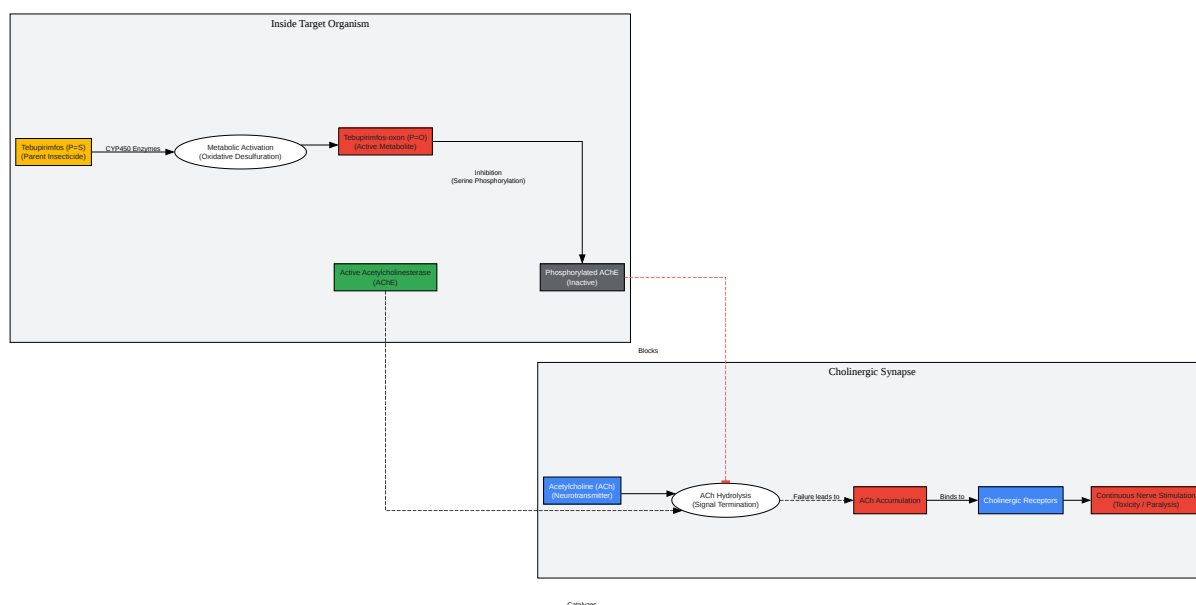
Property	Value	Source(s)
IUPAC Name	(RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate]	[4]
CAS Name	O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate	[4]
CAS Number	96182-53-5	[1][6][7][8]
Molecular Formula	C ₁₃ H ₂₃ N ₂ O ₃ PS	[1][7][8]
Molecular Weight	318.37 g/mol	[1][2][7]
Appearance	Amber to brown liquid	[2][3]
Water Solubility	5.5 mg/L at 20°C	[5]
Density	1.146 g/cm ³	[2]
Boiling Point	135 °C at 1.5 mmHg	[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for **Tebupirimfos** is the inhibition of the enzyme acetylcholinesterase (AChE), which is essential for terminating nerve impulse transmission at cholinergic synapses.[3] However, **Tebupirimfos** itself, a phosphorothioate (containing a P=S bond), is a weak inhibitor of AChE.[3] Its toxicity is dependent on metabolic bioactivation within the target organism.

This bioactivation involves an oxidative desulfuration process, mediated by cytochrome P450 (CYP) monooxygenases, which converts the parent thion (P=S) into its oxygen analog, or oxon (containing a P=O bond).[1][3] This oxon metabolite is the potent, proximal toxin. The oxon binds to the active site of AChE, phosphorylating the hydroxyl group of a critical serine residue.[3] This forms a stable, covalent bond, rendering the enzyme inactive.

With AChE inhibited, the neurotransmitter acetylcholine (ACh) cannot be hydrolyzed and accumulates in the synaptic cleft.[3] This leads to continuous, uncontrolled stimulation of cholinergic receptors in the central and peripheral nervous systems, resulting in a state of hyperexcitation, paralysis, and ultimately, death of the insect.[3]



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Tebupirimfos** toxicity via AChE inhibition.

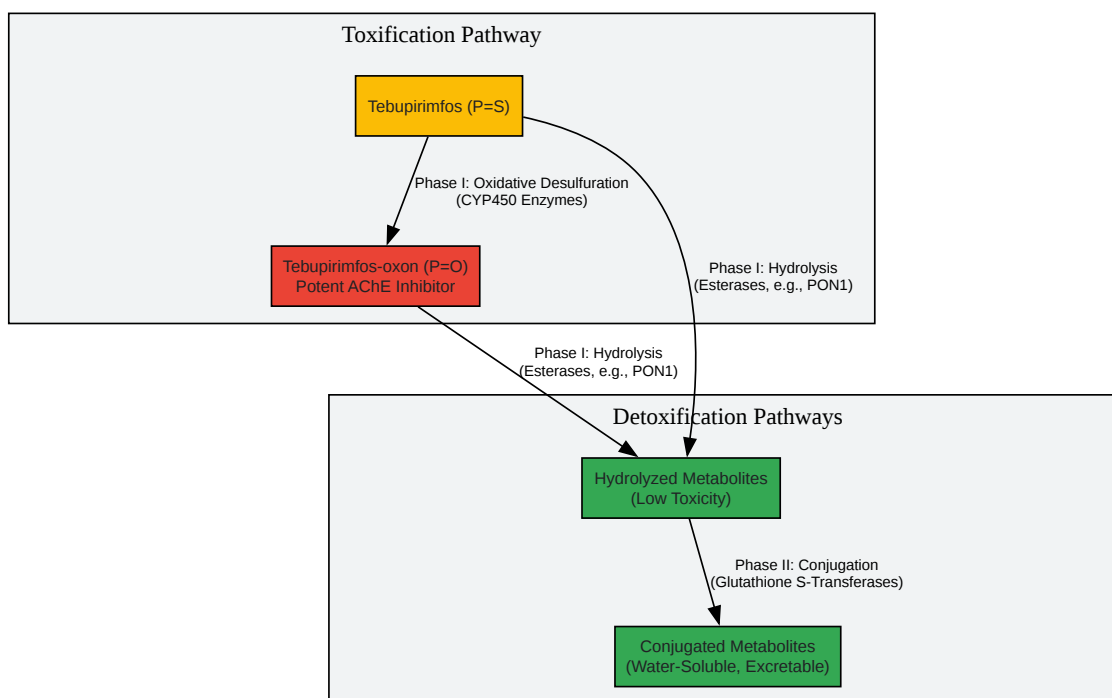
Metabolism: Toxicification vs. Detoxification

The ultimate toxicity of **Tebupirimfos** in an organism is determined by the balance between metabolic activation (toxicification) and detoxification pathways. These processes are primarily carried out by Phase I and Phase II metabolic enzymes.[1]

- **Phase I - Toxicification:** As described above, the critical activation step is the cytochrome P450-mediated oxidative desulfuration that converts **Tebupirimfos** to its highly toxic oxon

analog.[1][3]

- Phase I & II - Detoxification: Organisms also possess detoxification mechanisms. Hydrolytic enzymes, such as paraoxonase (PON1) and other carboxylesterases, can hydrolyze the ester linkages of both the parent compound and its oxon metabolite, yielding less toxic products.[1] Additionally, glutathione S-transferases (GSTs) can conjugate the molecule, increasing its water solubility and facilitating its excretion from the body.[1]



[Click to download full resolution via product page](#)

Caption: Competing metabolic pathways of **Tebupirimfos** toxification and detoxification.

Toxicology

Tebupirimfos exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.^[1] The toxicological endpoints are a direct result of its acetylcholinesterase-inhibiting properties.

Endpoint	Species	Value	Classification	Source(s)
Oral LD ₅₀ (male)	Rat	1.3 - 3.6 mg/kg	Very Toxic	^[1] ^[4]
Oral LD ₅₀ (female)	Rat	1.3 - 1.8 mg/kg	Very Toxic	^[1]
Dermal LD ₅₀	Rat	> 9.4 mg/kg	Very Toxic	^[4]
Inhalation LC ₅₀ (4h)	Rat	36 - 82 mg/m ³	Very Toxic	^[5]
NOEL (2-year)	Rat	1 mg/kg diet (0.05 mg/kg/day)	-	^[5]
ADI	Human	0.2 µg/kg b.w.	-	^[5]

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.^[9] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population.^[9] NOEL (No-Observed-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.^[10] ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without appreciable health risk.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method to determine the AChE inhibitory activity of a compound like **Tebupirimfos** (or its oxon metabolite).^[11]^[12] The assay measures the hydrolysis of acetylthiocholine, which produces thiocholine. Thiocholine then reacts with

DTNB (Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[13]

Materials:

- Purified Acetylcholinesterase (AChE) enzyme
- 0.1 M Sodium Phosphate Buffer, pH 8.0
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution
- Acetylthiocholine Iodide (ATCI) substrate solution
- Test compound (**Tebupirimfos**-oxon) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of kinetic measurements at 412 nm

Procedure:

- Plate Setup: Prepare wells in triplicate for Blanks, Controls (100% enzyme activity), and Test Samples.
 - Blank: 150 μ L Buffer + 10 μ L DTNB + 10 μ L ATCI.
 - Control: 140 μ L Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L solvent.
 - Test Sample: 140 μ L Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L test compound solution (at various concentrations).
- Pre-incubation: Add all components except the ATCI substrate to the respective wells.
- Mix the plate gently and incubate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]
- Reaction Initiation: Add 10 μ L of ATCI solution to all wells (except the blank, which already contains it) to start the reaction.

- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for 10 minutes.[\[12\]](#)
- Data Analysis:
 - Calculate the rate of reaction ($V = \Delta\text{Absorbance} / \Delta\text{time}$) for each well.
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: $\% \text{ Inhibition} = [1 - (V_{\text{sample}} / V_{\text{control}})] \times 100$
 - Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% enzyme inhibition).

Protocol 2: Acute Aquatic Toxicity Bioassay

This protocol provides a general methodology for determining the acute toxicity (e.g., 96-hour LC_{50}) of **Tebupirimfos** to an aquatic organism, based on principles from OECD Test Guideline 203 (Fish, Acute Toxicity Test).[\[14\]](#)[\[15\]](#)

Materials:

- Test organisms (e.g., Zebrafish larvae, *Daphnia magna*)
- Test substance (**Tebupirimfos**)
- Reconstituted hard water or other appropriate culture medium
- Glass test vessels (e.g., beakers)
- Controlled environment chamber (temperature, light cycle)
- Stock solution of **Tebupirimfos** in a water-miscible solvent (e.g., acetone)

Procedure:

- Range-Finding Test (Optional): Conduct a preliminary test with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.

- Definitive Test Setup:
 - Prepare a geometric series of at least five test concentrations based on the range-finding results.
 - Prepare a negative control (medium only) and a solvent control (medium with the highest concentration of solvent used).
 - Use at least 7-10 test organisms per concentration, replicated 2-3 times.[\[15\]](#)
- Exposure:
 - Add the test medium to each vessel.
 - Add the appropriate volume of **Tebupirimfos** stock solution to achieve the target concentrations.
 - Randomly assign test organisms to each vessel.
- Incubation: Maintain the test vessels in a controlled environment (e.g., 20-25°C, 16:8 hour light:dark cycle) for 96 hours.
- Observation: Record the number of dead or moribund organisms in each vessel at 24, 48, 72, and 96 hours.[\[15\]](#) Death is typically defined as lack of movement (e.g., no respiratory movement or reaction to gentle prodding).
- Data Analysis:
 - For each observation time, calculate the percentage mortality at each concentration.
 - Use statistical methods (e.g., Probit analysis, logistic regression) to calculate the LC₅₀ value and its 95% confidence intervals.[\[16\]](#)

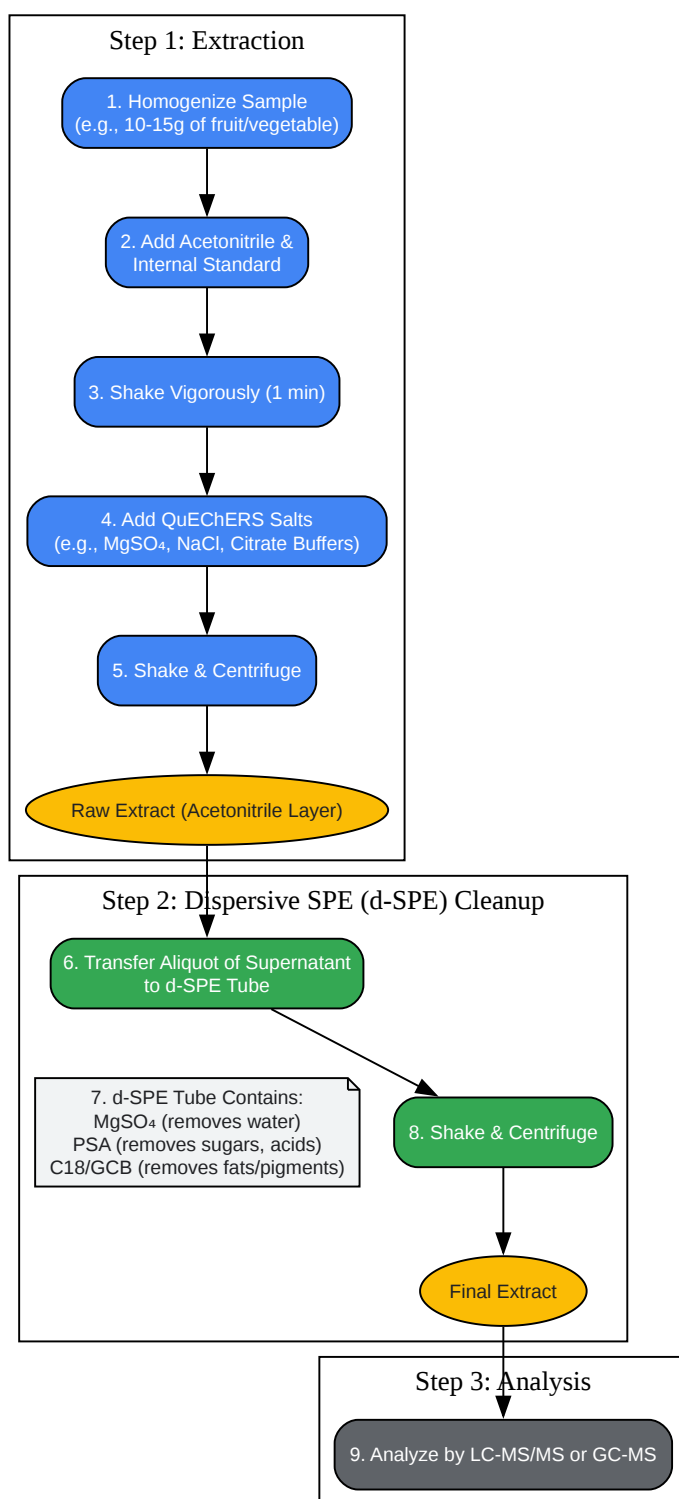
Analytical Methods

The detection and quantification of **Tebupirimfos** residues in environmental and biological samples typically involve a two-step process: sample preparation/extraction followed by chromatographic analysis.

Technique	Sample Matrix	Common Detectors	Source(s)
Gas Chromatography (GC)	Soil, Water, Food	Nitrogen-Phosphorus (NPD), Flame Photometric (FPD), Mass Spectrometry (MS)	[1]
Liquid Chromatography (LC)	Food, Biological Fluids	Tandem Mass Spectrometry (MS/MS), UV-Vis	[1]

QuEChERS Sample Preparation Workflow

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used sample preparation technique for pesticide residue analysis in food matrices.[\[17\]](#)[\[18\]](#) It involves a simple extraction and cleanup process.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tebupirimfos | C₁₃H₂₃N₂O₃PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tebupirimfos - Wikipedia [en.wikipedia.org]
- 3. Tebupirimfos | 96182-53-5 | Benchchem [benchchem.com]
- 4. Tebupirimfos (Ref: BAY MAT 7484) [sitem.herts.ac.uk]
- 5. TEBUPIRIMFOS | 96182-53-5 [chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Tebupirimfos | CAS 96182-53-5 | LGC Standards [lgcstandards.com]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. oecd.org [oecd.org]
- 16. entomoljournal.com [entomoljournal.com]
- 17. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]
- 18. QuEChERS: Home [quechers.eu]
- To cite this document: BenchChem. [Tebupirimfos as an organothiophosphate insecticide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129061#tebupirimfos-as-an-organothiophosphate-insecticide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com